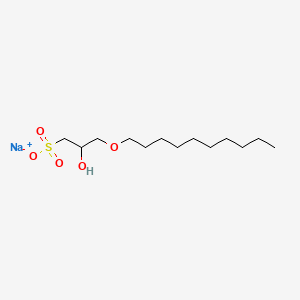
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is an organic compound with a sulfonic acid group attached to a propane chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt typically involves the reaction of 1-propanesulfonic acid with decanol and a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonate salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: The compound is employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt involves its ability to interact with hydrophobic and hydrophilic molecules. The sulfonic acid group provides hydrophilicity, while the decyloxy group offers hydrophobic interactions. This dual nature allows the compound to act as an effective surfactant, reducing surface tension and stabilizing emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 3-mercapto-1-propanesulfonate: Similar in structure but contains a thiol group instead of a hydroxyl group.
1-Propanesulfonic acid, 2,3-dihydroxy-, sodium salt: Contains two hydroxyl groups on the propane chain.
3-(Cyclohexylamino)propanesulfonic acid: Contains a cyclohexylamino group instead of a decyloxy group.
Uniqueness
1-Propanesulfonic acid, 3-(decyloxy)-2-hydroxy-, monosodium salt is unique due to its specific combination of hydrophobic and hydrophilic properties, making it an effective surfactant in various applications. Its structure allows for versatile interactions with different molecules, enhancing its utility in research and industrial processes.
Eigenschaften
CAS-Nummer |
51946-13-5 |
|---|---|
Molekularformel |
C13H27NaO5S |
Molekulargewicht |
318.41 g/mol |
IUPAC-Name |
sodium;3-decoxy-2-hydroxypropane-1-sulfonate |
InChI |
InChI=1S/C13H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-18-11-13(14)12-19(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
AXDVKHJWFROUKL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOCC(CS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


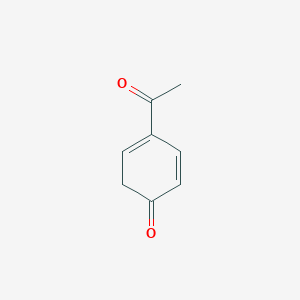
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
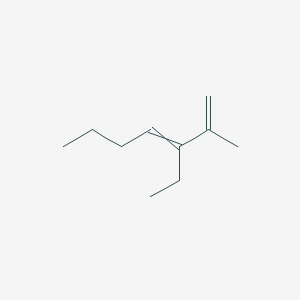
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)

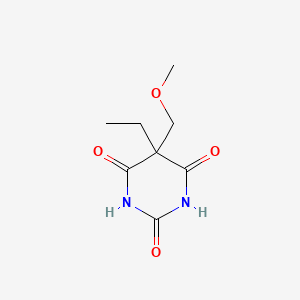

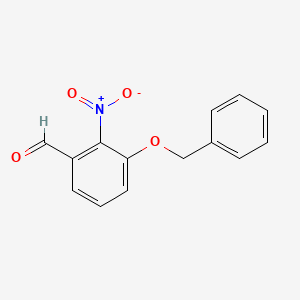
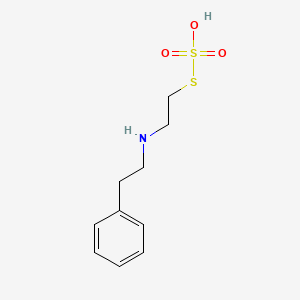
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795776.png)

